molecular formula C12H11N3O3 B2896103 Isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904172-10-6

Isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2896103
CAS No.: 1904172-10-6
M. Wt: 245.238
InChI Key: PZDXUAUVEROYOV-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Scientific Research Applications

Isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

Future Directions

The future directions for the study of “Isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” and related compounds could involve further exploration of their synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by isoxazoles, these compounds may have potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoxazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-12(11-3-5-14-18-11)15-7-10(8-15)17-9-2-1-4-13-6-9/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDXUAUVEROYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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